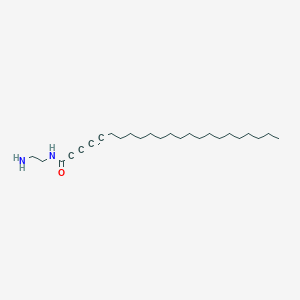![molecular formula C10H7N3OS2 B12581673 [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate CAS No. 194935-39-2](/img/structure/B12581673.png)
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring and a thiocyanate group linked via an oxy-methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate typically involves the reaction of 4-phenyl-1,2,5-thiadiazole-3-ol with thiocyanate reagents under specific conditions. One common method includes the use of potassium thiocyanate in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
Thiazole derivatives: Contain a sulfur and nitrogen atom in a five-membered ring, similar to thiadiazoles.
Triazole derivatives: Another class of heterocyclic compounds with nitrogen atoms in the ring structure.
Uniqueness
[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
194935-39-2 |
|---|---|
Molecular Formula |
C10H7N3OS2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(4-phenyl-1,2,5-thiadiazol-3-yl)oxymethyl thiocyanate |
InChI |
InChI=1S/C10H7N3OS2/c11-6-15-7-14-10-9(12-16-13-10)8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
LRIFACWHFGNWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2OCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12581605.png)
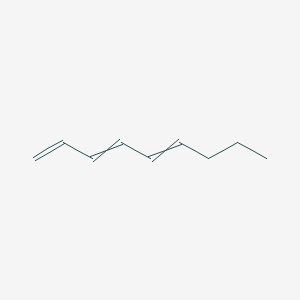
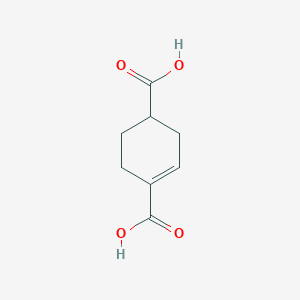
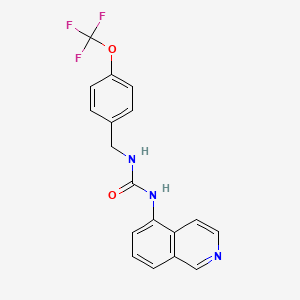
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
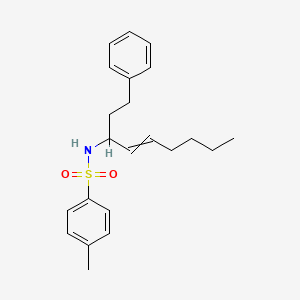
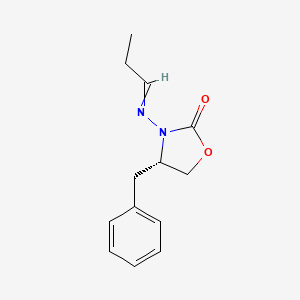
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
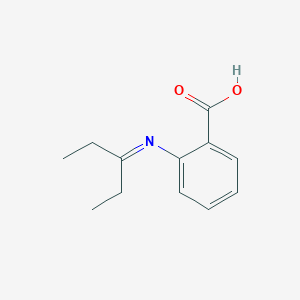
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
